3-Bromo-5-methylimidazo[1,2-A]pyrazine
Description
Properties
IUPAC Name |
3-bromo-5-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBZADNSXSRZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC=C(N12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857133 | |
| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-68-8 | |
| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
A widely employed method involves regioselective bromination of 5-methylimidazo[1,2-A]pyrazine using N-bromosuccinimide (NBS) in dichloromethane (DCM). The reaction proceeds via radical intermediates under mild conditions (20°C, 2 hours), yielding 3-bromo-5-methylimidazo[1,2-A]pyrazine with 75% efficiency.
Reaction Conditions
-
Substrate : 5-methylimidazo[1,2-A]pyrazine (4.18 mmol)
-
Reagent : NBS (1.0 equiv)
-
Solvent : DCM (20 mL)
-
Workup : Washing with aqueous Na₂CO₃, drying (MgSO₄), and vacuum concentration
Key Advantages
-
Regioselectivity : Exclusive bromination at the 3-position due to electronic and steric effects of the methyl group.
-
Scalability : Demonstrated at gram-scale without significant yield reduction.
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction
Three-Component Cyclocondensation
An alternative route employs the GBB reaction, combining 5-bromo-3-methylpyridin-2-amine, an aldehyde (e.g., propanal), and benzotriazole in the presence of potassium cyanide. This one-pot method constructs the imidazo[1,2-A]pyrazine core directly, achieving 65–70% yield.
Synthetic Pathway
-
Formation of Imine Intermediate : Condensation of pyridin-2-amine with propanal.
-
Cyclization : Benzotriazole-mediated annulation forms the bicyclic scaffold.
-
Bromine Retention : The 5-bromo substituent remains intact throughout the reaction.
Optimization Challenges
-
Reagent Cost : High expense of specialized reagents like Walborsky’s reagent necessitated alternative routes.
-
Byproduct Formation : Requires rigorous purification via column chromatography.
Sequential Functionalization via Formylation-Methylation
Stepwise Derivatization of Preformed Scaffolds
A modular approach involves:
-
Formylation : Treating 6-bromo-2-ethyl-8-methylimidazo[1,2-A]pyridin-3-amine with formic acid at 80°C.
-
Methylation : Reacting the formylated intermediate with iodomethane (CH₃I) in acetone (80°C, 12 hours).
-
Bromine Introduction : Sandmeyer reaction or copper-mediated bromination for final functionalization.
Characterization Data
-
NMR : δ 8.70 (s, 1H, pyrazine-H), 2.56 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).
-
LC–MS : m/z 282.0/284.0 [M + H]⁺, confirming bromine isotopic signature.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Purification Strategies
-
Crystallization : Trituration in diisopropyl ether removes hydrophilic impurities.
-
Chromatography : Reverse-phase HPLC ensures >95% purity for pharmaceutical applications.
Analytical Validation Protocols
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products Formed
Substituted Imidazo[1,2-A]pyrazines: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with various boronic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development and Synthesis
3-Bromo-5-methylimidazo[1,2-A]pyrazine serves as a critical scaffold in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Recent studies have highlighted its utility in developing selective modulators for neurotransmitter receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds have shown promise as anticonvulsants in animal models, indicating their potential for treating epilepsy and related disorders .
1.2 Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships has been pivotal in understanding how modifications to the imidazo[1,2-a]pyrazine core affect biological activity. For instance, the introduction of various substituents at different positions on the imidazo[1,2-a]pyrazine ring has led to the identification of compounds with improved potency and selectivity against specific biological targets .
Biological Applications
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as BCR-ABL kinase in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The findings suggest that these compounds may serve as lead candidates for developing new cancer therapies .
2.2 Inhibition of Bacterial Pathogens
The compound has also been investigated for its inhibitory effects on Helicobacter pylori, a bacterium associated with gastric diseases. Virtual high-throughput screening identified this compound derivatives as potential ATP mimics that inhibit the VirB11 ATPase activity in H. pylori. This inhibition could reduce the virulence of the bacteria and provide a novel approach to treating infections caused by this pathogen .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylimidazo[1,2-A]pyrazine is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo ring structure may facilitate binding to active sites, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent positions and core modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Limitations and Challenges
- This compound: Limited solubility (due to hydrophobicity) and unoptimized pharmacokinetics may restrict in vivo applications.
- Fused Analogues : While benzoimidazole-pyrrolo[1,2-a]pyrazines show excellent fluorescence, their complex synthesis (e.g., double cyclodehydration) limits scalability compared to simpler brominated derivatives .
Biological Activity
3-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant findings from research studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the imidazo ring. The synthesis typically involves electrophilic aromatic halogenation reactions, where 2-amino-5-methyl-pyrazine is treated with N-bromosuccinimide (NBS) to yield the brominated derivative in high yields .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological macromolecules such as enzymes and receptors. The unique structural features provided by the bromine and methyl substitutions likely enhance its binding affinity to target sites .
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-A]pyrazine family demonstrate significant anticancer activity. For example, studies have shown that derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting morphological changes indicative of programmed cell death . In particular, related pyrazine derivatives have been observed to inhibit proliferation in leukemic cells, with IC50 values indicating effective concentrations for inducing apoptosis .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been evaluated alongside other imidazo[1,2-A]pyrazine derivatives for their ability to inhibit bacterial growth. Preliminary studies suggest that these compounds can act as inhibitors of specific bacterial enzymes, showcasing their potential as therapeutic agents against infections .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes involved in critical biological pathways. For instance, research has indicated that related compounds can inhibit the TYK2 enzyme, which plays a role in immune response signaling . This suggests potential applications in treating inflammatory diseases or conditions mediated by aberrant signaling pathways.
Research Findings and Case Studies
A summary of key findings from recent studies on this compound and related compounds is presented in the table below.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-methylimidazo[1,2-A]pyrazine?
- The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and aminopyrazines under mild conditions (room temperature, ethanol), achieving high yields (75–90%) . Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic halogenation at the reactive C3/C5 positions can introduce substituents, leveraging the inherent electron density distribution of the imidazo[1,2-a]pyrazine core .
Q. How is the structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., J5,8 coupling constants > J6,8 for regiochemistry) .
- High-Resolution Mass Spectrometry (HRMS): ESI-QTOF confirms molecular weight (e.g., [M + Na]+ peaks) .
- X-ray Crystallography: Resolves regioisomer ambiguity (e.g., distinguishing C6 vs. C8 substitution) .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be addressed during derivatization?
- Electron Density Modeling: Theoretical calculations (e.g., Hückel or DFT) predict reactivity: C3 > C5 for electrophilic attack (e.g., bromination) due to higher π-electron density .
- Directing Groups: Use of methyl or methoxy groups at C5 or C8 positions can steer electrophiles to desired sites . For example, 5-methyl groups enhance steric hindrance at C3, favoring C6 functionalization .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
- Phosphodiesterase (PDE) Inhibition Assays: Measure cAMP/cGMP levels in isolated tissues (e.g., rat atria) to evaluate PDE3/PDE4 inhibition .
- Receptor Binding Studies: Radioligand displacement assays (e.g., [3H]clonidine for α2-adrenergic receptors) quantify subtype selectivity (α2 vs. α1) .
- Cytotoxicity Screening: High-content imaging systems assess permeability and phototoxicity in cellular models (e.g., HEK293 cells) .
Q. How can conflicting data on optical properties (e.g., fluorescence) be resolved for imidazo[1,2-a]pyrazine derivatives?
- Aggregation-Induced Emission (AIE): Test emission in solution vs. solid state. Hybrid benzo[d]imidazole-pyrrolo[1,2-a]pyrazines exhibit blue fluorescence (λem ~450 nm) in aggregates due to restricted intramolecular rotation .
- Substituent Effects: Electron-withdrawing groups (e.g., -Br) quench fluorescence, while π-extended systems (e.g., naphtho-fused derivatives) enhance quantum yields .
Q. What strategies optimize reaction yields in one-pot multicomponent syntheses?
- Catalyst Screening: Iodine (5 mol%) outperforms FeCl3 or CAN in MCRs, reducing side reactions (e.g., tert-butyl isocyanide decomposition) .
- Solvent Optimization: Polar aprotic solvents (DMSO) favor cyclization, while toluene/DBSA combinations improve yields for acid-sensitive intermediates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity across structurally similar derivatives?
- Conformational Analysis: Molecular modeling (e.g., Gaussian or MOE) compares low-energy conformers with reference ligands (e.g., mianserin for α2 receptors) .
- Metabolic Stability: LC-MS identifies metabolites (e.g., thiocyanate formation from cyanomethyl derivatives), which may mask parent compound efficacy .
Experimental Design Considerations
Q. What protocols ensure reproducibility in Pd-catalyzed C–H functionalization?
- Precatalyst Selection: Use Pd(OAc)2 with XPhos ligands for C3 arylation .
- Temperature Control: Maintain 80–100°C to prevent β-hydride elimination in benzylation/vinylation steps .
Q. How to design imidazo[1,2-a]pyrazine derivatives for telomerase inhibition?
- Scaffold Hybridization: Fuse with benzo[d]imidazole (e.g., compound 8h) to enhance DNA intercalation .
- Electrophilic Warheads: Introduce acrylamide or boronic acid groups for covalent or competitive binding .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
